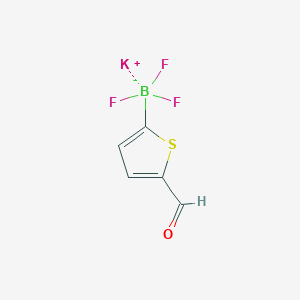

Potassium 5-formylthiophene-2-trifluoroborate

描述

Potassium 5-formylthiophene-2-trifluoroborate is an organoboron compound with the molecular formula C5H3BF3KOS. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

准备方法

Synthetic Routes and Reaction Conditions

Potassium 5-formylthiophene-2-trifluoroborate can be synthesized through the reaction of thiophene-2-boronic acid with potassium bifluoride (KHF2) in the presence of a formylating agent such as formyl chloride. The reaction typically takes place in an organic solvent like dichloromethane or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound involves scalable procedures that ensure high yield and purity. The process includes the use of automated reactors and precise control of reaction parameters to achieve consistent product quality .

化学反应分析

Types of Reactions

Potassium 5-formylthiophene-2-trifluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted thiophenes, alcohols, and other functionalized derivatives .

科学研究应用

Organic Synthesis

One of the primary applications of potassium 5-formylthiophene-2-trifluoroborate is as a reagent in organic synthesis. It is particularly useful in:

- Cross-Coupling Reactions : This compound acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This application is critical for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Formation of Thiophene Derivatives : The trifluoroborate group enhances the reactivity of thiophene moieties, allowing for the efficient synthesis of various thiophene-based compounds that are important in electronic materials and organic photovoltaics .

Materials Science

This compound has significant applications in materials science:

- Organic Electronics : The compound can be utilized to create conductive polymers and organic semiconductors. Its ability to participate in polymerization reactions makes it valuable for developing materials used in flexible electronics and displays .

- Sensors : Thiophene derivatives are known for their electrochemical properties. This compound can be incorporated into sensor designs for detecting environmental pollutants or biological markers due to its sensitivity and specificity .

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in drug discovery and development:

- Drug Development : The compound serves as a building block for synthesizing potential drug candidates, particularly those targeting specific biological pathways involved in diseases such as cancer and inflammation. Its derivatives have shown promise in enhancing bioactivity and selectivity against certain targets .

- Biological Studies : Research has indicated that compounds derived from this compound can modulate biological processes, such as inflammation resolution, making them candidates for therapeutic applications .

Case Study 1: Cross-Coupling Reactions

In a study published by researchers focusing on synthetic methodologies, this compound was successfully employed in a series of Suzuki-Miyaura reactions to synthesize novel thiophene derivatives with enhanced electronic properties. The results demonstrated high yields and selectivity, showcasing the reagent's effectiveness in complex organic synthesis .

Case Study 2: Organic Electronics

A team investigating organic semiconductor materials reported the use of this compound as a precursor for fabricating thin films used in organic light-emitting diodes (OLEDs). The films exhibited excellent charge transport properties and stability under operational conditions, indicating the compound's potential in next-generation electronic devices .

作用机制

The mechanism of action of potassium 5-formylthiophene-2-trifluoroborate involves its participation in transmetalation reactions during Suzuki-Miyaura coupling. The trifluoroborate group transfers from the boron atom to the palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process is highly efficient and occurs under mild conditions .

相似化合物的比较

Similar Compounds

- Potassium 5-formylthiophene-2-boronic acid

- Potassium 5-formylthiophene-2-pinacolborane

- Potassium 5-formylthiophene-2-borate esters

Uniqueness

Potassium 5-formylthiophene-2-trifluoroborate stands out due to its stability and reactivity under a wide range of conditions. Unlike boronic acids and esters, trifluoroborates are more resistant to hydrolysis and oxidation, making them more suitable for various synthetic applications .

生物活性

Potassium 5-formylthiophene-2-trifluoroborate (KFTB) is a compound that has garnered attention in the field of organic synthesis, particularly for its role in Suzuki–Miyaura cross-coupling reactions. This compound features a thiophene ring with a formyl group at the 5-position and trifluoroborate functionality, which enhances its reactivity and utility in synthesizing biologically active compounds.

The biological activity of this compound primarily stems from its ability to act as a nucleophilic partner in cross-coupling reactions. In these reactions, KFTB undergoes transmetalation with palladium catalysts, facilitating the transfer of organic groups and the formation of carbon-carbon bonds. This mechanism is crucial for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

- Anti-inflammatory Properties : Research has indicated that compounds synthesized using KFTB can exhibit significant anti-inflammatory effects. For instance, derivatives of thiophene have been shown to activate formyl peptide receptors (FPRs), which play a role in modulating inflammatory responses. In vitro studies demonstrated that certain thiophene derivatives reduced pro-inflammatory cytokines such as IL-1β and TNF-α in microglial cells stimulated with lipopolysaccharide (LPS) .

- Neuroprotective Effects : Another study highlighted the potential neuroprotective properties of thiophene derivatives synthesized from KFTB. These compounds were found to improve neuronal survival and decrease microglial activation in models of neuroinflammation, suggesting therapeutic applications in neurodegenerative diseases .

- Synthesis of Bioactive Compounds : KFTB has been instrumental in synthesizing various bioactive compounds. For example, it was used to create formyl-substituted bithiophenes, which have shown promise as precursors for nonlinear optical materials and other applications in material science .

Data Table: Summary of Biological Activities

常见问题

Q. Basic Synthesis and Stability

Q. Q1: What is the optimal synthetic route for preparing potassium 5-formylthiophene-2-trifluoroborate, and what factors influence its purity?

A1: The compound can be synthesized via a two-step process:

Boronic Acid Precursor: Start with 5-formylthiophene-2-boronic acid.

Trifluoroborate Formation: Treat the boronic acid with KHF₂ in a methanol/water mixture, followed by crystallization in acetone/ether .

Critical Factors:

- Stoichiometry: Excess KHF₂ (3 equiv) ensures complete conversion .

- Purification: Continuous Soxhlet extraction with 10–20% MeOH/acetone removes inorganic salts, improving yield (≥85%) .

- Moisture Sensitivity: Handle under inert conditions to prevent hydrolysis of the trifluoroborate group .

Q. Reactivity in Cross-Coupling Reactions

Q. Q2: How does this compound perform in Suzuki-Miyaura couplings with aryl chlorides?

A2: The trifluoroborate group enhances stability and reactivity under mild conditions:

- Catalyst System: Use Pd(OAc)₂ (1–5 mol%) with SPhos or XPhos ligands .

- Base: K₂CO₃ or CsF in THF/H₂O (3:1) at 60–80°C .

- Yield: Typically 70–90% for biaryl products, though steric hindrance from the formyl group may reduce efficiency .

Note: Aryl chlorides require stronger bases (e.g., CsF) compared to bromides .

Q. Analytical Characterization

Q. Q3: What spectroscopic methods are recommended for confirming the structure of this compound?

A3: Use multi-nuclear NMR and HRMS:

- ¹H NMR: Look for the formyl proton at δ ~9.8–10.0 ppm (singlet) .

- ¹⁹F NMR: A sharp peak near δ −140 ppm confirms the trifluoroborate group .

- ¹¹B NMR: A singlet at δ ~0.5–1.0 ppm validates the tetrahedral boron geometry .

- HRMS: Calculate the [M−K]⁻ ion (e.g., C₅H₃BF₃O₂S⁻ requires m/z 193.01) .

Q. Stability and Storage

Q. Q4: What are the key storage conditions to prevent decomposition?

A4:

- Temperature: Store at 2–8°C in airtight containers .

- Moisture Control: Use desiccants (e.g., silica gel) and avoid aqueous solvents .

- Decomposition Risks: Prolonged exposure to air or light may hydrolyze the formyl group or oxidize the thiophene ring .

Q. Advanced Functionalization

Q. Q5: How can the formyl group be derivatized without disrupting the trifluoroborate moiety?

A5: The formyl group enables diverse transformations:

- Reductive Amination: React with amines (e.g., piperidine) and NaBH(OAc)₃ in MeCN at RT to form secondary amines (70–80% yield) .

- Wittig Reactions: Use stabilized ylides (e.g., Ph₃P=CHCO₂Et) in THF to generate α,β-unsaturated esters .

Caution: Avoid strong acids/bases to prevent BF₃ release .

Q. Mechanistic Studies

Q. Q6: What computational methods are suitable for studying the transmetallation step in Suzuki couplings involving this compound?

A6:

- DFT Calculations: Model the Pd–B interaction using B3LYP/6-31G(d) basis sets to assess transition states .

- Kinetic Isotope Effects (KIE): Compare rates of ¹⁰B vs. ¹¹B isotopes to probe rate-determining steps .

Key Insight: The electron-withdrawing formyl group accelerates transmetallation by polarizing the B–C bond .

Q. Contradictory Reactivity Data

Q. Q7: Why do some studies report lower coupling yields with electron-deficient aryl partners?

A7: Contradictions arise from competing pathways:

- Oxidative Addition: Electron-deficient aryl chlorides bind Pd(0) faster but may form stable Pd–aryl complexes, slowing transmetallation .

- Side Reactions: The formyl group can undergo aldol condensation under basic conditions, reducing effective catalyst loading .

Mitigation: Lower reaction temperatures (40°C) and ligand tuning (e.g., XPhos) improve selectivity .

Q. Purification Challenges

Q. Q8: How can trace inorganic salts be removed from the final product?

A8:

属性

IUPAC Name |

potassium;trifluoro-(5-formylthiophen-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BF3OS.K/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERVPXDMNWPUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(S1)C=O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BF3KOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670218 | |

| Record name | Potassium trifluoro(5-formylthiophen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025113-78-3 | |

| Record name | Potassium trifluoro(5-formylthiophen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 5-Formyl-2-thiophenetrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。